molecular formula C10H20N2O3 B2583792 Tert-butyl N-[[(3S,4S)-4-hydroxypyrrolidin-3-yl]methyl]carbamate CAS No. 2309431-87-4

Tert-butyl N-[[(3S,4S)-4-hydroxypyrrolidin-3-yl]methyl]carbamate

Cat. No.: B2583792
CAS No.: 2309431-87-4
M. Wt: 216.281
InChI Key: MBQMBATVRQXSMO-JGVFFNPUSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[[(3S,4S)-4-hydroxypyrrolidin-3-yl]methyl]carbamate typically involves the reaction of di-tert-butyl dicarbonate with an amine. The reaction proceeds through a nucleophilic addition-elimination mechanism, forming a tetrahedral intermediate that eventually yields the desired carbamate . The reaction conditions usually involve the use of a base such as sodium azide and can be carried out at low temperatures to achieve high yields .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic reaction but may include additional steps for purification and quality control to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[[(3S,4S)-4-hydroxypyrrolidin-3-yl]methyl]carbamate primarily undergoes deprotection reactions, where the tert-butyl group is removed to reveal the free amine. This deprotection can be achieved using strong acids such as trifluoroacetic acid or heat . The compound can also participate in substitution reactions, where the hydroxyl group can be replaced with other functional groups .

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl N-[[(3S,4S)-4-hydroxypyrrolidin-3-yl]methyl]carbamate is widely used in scientific research, particularly in the fields of organic chemistry and medicinal chemistry. It serves as a protecting group for amines in peptide synthesis, allowing for selective reactions on other functional groups without affecting the amine . In medicinal chemistry, it is used to synthesize various bioactive compounds and drug candidates .

Mechanism of Action

The mechanism of action of tert-butyl N-[[(3S,4S)-4-hydroxypyrrolidin-3-yl]methyl]carbamate involves the formation of a stable carbamate linkage that protects the amine group from unwanted reactions. The tert-butyl group can be easily removed under acidic conditions, revealing the free amine for further reactions . This stability and ease of removal make it an ideal protecting group in organic synthesis .

Comparison with Similar Compounds

Properties

IUPAC Name

tert-butyl N-[[(3S,4S)-4-hydroxypyrrolidin-3-yl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-7-4-11-6-8(7)13/h7-8,11,13H,4-6H2,1-3H3,(H,12,14)/t7-,8+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBQMBATVRQXSMO-JGVFFNPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CNCC1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H]1CNC[C@H]1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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